Bis(tetrahydrofuran-2-yl)methane
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Overview
Description
Bis(tetrahydrofuran-2-yl)methane is an organic compound characterized by two tetrahydrofuran rings attached to a central methane carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bis(tetrahydrofuran-2-yl)methane typically involves the reaction of tetrahydrofurfuryl alcohol with a suitable intermediate, such as (tetrahydrofuran-2-yl)methyl methanesulfonate . This intermediate is prepared by reacting tetrahydrofurfuryl alcohol with methanesulfonyl chloride in the presence of a base. The final step involves the nucleophilic substitution of the methanesulfonate group by another molecule of tetrahydrofurfuryl alcohol, yielding this compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Bis(tetrahydrofuran-2-yl)methane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert this compound into more saturated derivatives.
Substitution: Nucleophilic substitution reactions can replace one or both tetrahydrofuran rings with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like halides or alkoxides can be used in substitution reactions, often in the presence of a base.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carbonyl compounds, while reduction could produce more saturated hydrocarbons .
Scientific Research Applications
Bis(tetrahydrofuran-2-yl)methane has several applications in scientific research:
Organic Synthesis: It can be used as a building block for synthesizing more complex molecules.
Materials Science: The compound’s unique structure makes it useful in the development of new materials, such as polymers and resins.
Energy Storage:
Mechanism of Action
The mechanism by which bis(tetrahydrofuran-2-yl)methane exerts its effects depends on its specific application. In organic synthesis, it acts as a versatile intermediate that can undergo various transformations. In energy storage, its chelating properties enable it to stabilize cations, enhancing the performance of supercapacitors .
Comparison with Similar Compounds
Similar Compounds
Bis(tetrahydrofurfuryl) ether: Similar in structure but with an ether linkage instead of a methane carbon.
Bis(furan-2-yl)methane: Contains furan rings instead of tetrahydrofuran rings, leading to different reactivity and applications.
Uniqueness
Bis(tetrahydrofuran-2-yl)methane is unique due to its combination of two tetrahydrofuran rings attached to a central methane carbon. This structure imparts distinct chemical and physical properties, making it valuable in various research and industrial applications .
Properties
CAS No. |
1793-97-1 |
---|---|
Molecular Formula |
C9H16O2 |
Molecular Weight |
156.22 g/mol |
IUPAC Name |
2-(oxolan-2-ylmethyl)oxolane |
InChI |
InChI=1S/C9H16O2/c1-3-8(10-5-1)7-9-4-2-6-11-9/h8-9H,1-7H2 |
InChI Key |
NWHFKQUSCDFSRM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)CC2CCCO2 |
Origin of Product |
United States |
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